molecular formula C10H12N6O3S2 B2384444 (4-methyl-1,2,3-thiadiazol-5-yl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone CAS No. 2034521-50-9

(4-methyl-1,2,3-thiadiazol-5-yl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone

Cat. No.: B2384444
CAS No.: 2034521-50-9
M. Wt: 328.37
InChI Key: LQYZPLRYRKFFIX-UHFFFAOYSA-N
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Description

The compound "(4-methyl-1,2,3-thiadiazol-5-yl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone" is a heterocyclic hybrid molecule combining three distinct pharmacophores:

  • 4-Methyl-1,2,3-thiadiazole: A sulfur-containing heterocycle known for its metabolic stability and bioactivity in medicinal chemistry.
  • 4-Methyl-4H-1,2,4-triazole sulfonyl group: A triazole derivative with a sulfonyl moiety, often associated with enhanced solubility and target binding.
  • Azetidine methanone: A strained four-membered ring system that can improve conformational rigidity and pharmacokinetic properties.

Properties

IUPAC Name

(4-methylthiadiazol-5-yl)-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N6O3S2/c1-6-8(20-14-12-6)9(17)16-3-7(4-16)21(18,19)10-13-11-5-15(10)2/h5,7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQYZPLRYRKFFIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CC(C2)S(=O)(=O)C3=NN=CN3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N6O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds, such as derivatives of 4-methyl-1,2,3-thiadiazole, have shown antimicrobial activity, suggesting that the compound may target bacterial cells

Mode of Action

The exact mode of action of this compound is currently unknown. Based on the antimicrobial activity of similar compounds, it can be hypothesized that this compound may interfere with essential bacterial processes, such as cell wall synthesis or protein production

Biochemical Pathways

Given the potential antimicrobial activity of similar compounds, it is plausible that this compound could affect pathways related to bacterial growth and survival

Pharmacokinetics

The lipophilicity of similar compounds has been studied, suggesting that this compound may have good membrane permeability, which could influence its absorption and distribution

Result of Action

Similar compounds have shown antimicrobial activity, suggesting that this compound may inhibit the growth of bacteria

Biological Activity

The compound (4-methyl-1,2,3-thiadiazol-5-yl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone is a novel derivative that combines the biological properties of thiadiazole and triazole scaffolds. These heterocycles are known for their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antifungal properties. This article will explore the biological activity of this compound based on existing research findings and case studies.

Chemical Structure and Properties

The compound's structure features two significant moieties: a thiadiazole ring and a triazole ring. The presence of these rings contributes to its potential pharmacological activities due to their electron-deficient nature and ability to interact with biological targets.

PropertyValue
Molecular FormulaC₁₃H₁₅N₅O₂S₂
Molecular Weight305.41 g/mol
SMILESCC1=NN=C(S1)C(=O)N2C=NN(C2)S(=O)(=O)C
IUPAC NameThis compound

Anticancer Activity

Research indicates that derivatives of thiadiazole and triazole exhibit significant anticancer properties. A study by Alam et al. (2020) highlighted that various 1,3,4-thiadiazole derivatives demonstrated cytotoxic effects against several human cancer cell lines including lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon cancers (HCT15). For instance, certain compounds showed IC50 values as low as 0.28 μg/mL against breast cancer cells .

In another study focused on triazole derivatives, compounds were found to inhibit cancer cell proliferation through mechanisms involving tubulin polymerization interference . The compound may leverage similar mechanisms due to the structural characteristics shared with these active derivatives.

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties. A comprehensive review noted that these compounds exhibited activity against various bacterial and fungal strains . The specific compound may have potential applications in treating infections caused by resistant pathogens due to its unique structural features.

Anti-inflammatory and Antioxidant Properties

The anti-inflammatory activity of thiadiazole derivatives has been documented in several studies. They are believed to inhibit pro-inflammatory cytokines and pathways involved in inflammation . Moreover, antioxidant properties have been attributed to these compounds, suggesting potential benefits in reducing oxidative stress-related diseases .

Case Study 1: Anticancer Evaluation

In a recent evaluation of a series of thiadiazole derivatives, one compound demonstrated an IC50 value of 19.5 μM against the SK-OV-3 ovarian cancer cell line . This highlights the potential of thiadiazole-based compounds in cancer therapy.

Case Study 2: Antimicrobial Screening

A screening study on various thiadiazole derivatives revealed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the thiadiazole structure could enhance antimicrobial efficacy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiadiazole- and Triazole-Containing Derivatives

The compound shares structural motifs with several synthesized analogs:

  • Thiadiazole-triazole hybrids: describes 2,3-dihydro-1,3,4-thiadiazole derivatives (e.g., compound 9b) synthesized via hydrazonoyl halide reactions. These compounds exhibit antitumor activity (e.g., IC₅₀ = 2.94 µM against HepG2), attributed to their planar heterocyclic systems and electron-withdrawing substituents .
  • Sulfonyl-linked triazoles: details triazole derivatives with phenylsulfonyl groups (e.g., 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone). The sulfonyl group enhances polarity and may influence enzyme inhibition via hydrogen bonding .

Key Structural Differences :

  • The target compound uniquely integrates an azetidine ring , which is absent in most analogs. Azetidine’s ring strain and compact size may reduce steric hindrance and improve membrane permeability compared to bulkier substituents (e.g., phenyl groups in ) .
  • The 1,2,3-thiadiazole (vs. 1,3,4-thiadiazole in ) may alter electronic distribution, affecting reactivity and bioactivity .

Challenges :

  • The steric hindrance of the azetidine ring may require optimized reaction conditions (e.g., prolonged stirring or elevated temperatures) compared to less constrained analogs .

Hypothetical Activity Profile :

Feature Potential Impact Reference Analogs
4-Methyl-1,2,3-thiadiazole Metabolic resistance; possible antibacterial/antitumor activity
Triazole sulfonyl Enhanced solubility; kinase or protease inhibition
Azetidine methanone Improved bioavailability via reduced molecular weight and rigidity

Analytical Characterization

The compound’s structural confirmation would employ techniques standard for its analogs:

  • X-ray crystallography : As described in (SHELX software for refinement) .
  • NMR/UV spectroscopy : For functional group identification, as used in and .
  • Elemental analysis : To verify purity and stoichiometry, critical for compounds like those in .

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